molecular formula C12H14N2 B7482069 N-propylquinolin-5-amine

N-propylquinolin-5-amine

Cat. No.: B7482069
M. Wt: 186.25 g/mol
InChI Key: TUTDNXGYSBDFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propylquinolin-5-amine is a chemical compound of interest in scientific research and development. This molecule features a quinoline ring system substituted with an amine group at the 5-position, which is further functionalized with a propyl chain. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex molecules. Researchers value this compound as a versatile intermediate or precursor in organic synthesis and heterocyclic chemistry. Its structure suggests potential for development in various fields, including the creation of novel ligands for catalysts, the synthesis of functionalized materials, and as a starting point for the exploration of structure-activity relationships in bioactive molecule design. The primary amine functionality on the quinoline ring, as seen in the related compound quinolin-5-amine, can participate in various chemical reactions, making it a useful handle for further derivatization . As with many specialized organic compounds, its applications are primarily focused on advancing methodological chemistry and early-stage investigative research. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-8-13-11-6-3-7-12-10(11)5-4-9-14-12/h3-7,9,13H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTDNXGYSBDFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of N Propylquinolin 5 Amine and Its Analogues

Impact of N-Substitution (Propyl Group) on Biological Activity

The nature of the substituent attached to the exocyclic amine of the quinoline (B57606) core is a critical determinant of biological activity. In the case of N-propylquinolin-5-amine, the N-propyl group plays a significant role in modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its interaction with biological targets.

Research on analogous quinolone and aminoquinoline series has consistently shown that the size and nature of the N-alkyl substituent are crucial for potency. For instance, in the 4-aminoquinoline (B48711) series, the length of the dialkylaminoalkyl side chain is optimal at two to five carbons for antimalarial activity. youtube.com While a direct comparison for this compound is not extensively documented in the provided literature, principles from related series suggest that the propyl group strikes a balance. It provides sufficient lipophilicity to facilitate passage through biological membranes without being excessively bulky, which could hinder binding to a target protein.

In a series of antileishmanial 2-substituted quinolines, 2-n-propylquinoline was identified as a promising compound, suggesting that the n-propyl moiety is favorable for this specific activity. nih.gov The length of the alkyl chain can be a sensitive parameter; studies on other heterocyclic hybrids have shown that while a three-carbon linker can exhibit high activity, there is not always a consistent trend between chain length and antiprotozoal efficacy.

Compound SeriesN-Substituent VariationObservation on Biological ActivityReference Compound Example
4-Aminoquinolines (Antimalarial)Alkyl chain length (2-5 carbons)Optimal for activity.Chloroquine (B1663885)
Quinolones (Antibacterial)Ethyl, Cyclopropyl, DifluorophenylGreatly influences spectrum and potency.Ciprofloxacin
2-Substituted Quinolines (Antileishmanial)n-PropylIdentified as a promising lead.2-n-propylquinoline

Positional Isomerism and Substituent Effects on the Quinoline Core

The arrangement of functional groups on the quinoline core is fundamental to a molecule's biological activity. The specific position of the amino group—whether at C5, C4, or C8—creates positional isomers with distinct electronic properties and spatial arrangements, leading to different biological outcomes.

The 8-aminoquinoline (B160924) scaffold, for example, is well-known in antimalarial drugs like primaquine, where its primary mode of action is against the liver stages of the parasite. who.int In contrast, the 4-aminoquinoline scaffold, found in chloroquine, acts on the blood stages of the parasite. youtube.complos.org The 5-amino position, as in this compound, presents another distinct profile. Studies on 5-amino and 5-hydroxyquinolones show that the C5-amino group significantly influences anti-infective activity, and its effects are modulated by other substituents on the ring. nih.gov

Substituents elsewhere on the quinoline nucleus also exert profound effects.

Position 7: A chlorine atom at the C7 position of the 4-aminoquinoline ring is a hallmark of highly active antimalarials like chloroquine and amodiaquine. plos.orgyoutube.com This electron-withdrawing group is considered essential for the activity of this class, as it increases the basicity of the quinoline nitrogen and is thought to inhibit hemozoin formation. youtube.com

Position 8: For 4-aminoquinolines, any substitution at the C8 position tends to abolish activity. youtube.com However, in the 8-hydroxyquinoline (B1678124) series, substitutions at other positions (e.g., C5 and C7) are crucial for tuning the activity. For instance, halogen substitutions at C5 and C7 on 8-hydroxyquinolines are common in compounds with potent antimicrobial and anticancer activities. nih.govnih.gov

Position 3: In some series of quinoline derivatives targeting α2C-adrenoceptors, a substituent at the C3 position was found to be an absolute requirement for activity. researchgate.net

These findings underscore that the biological activity of this compound is not only determined by the N-propyl group and the 5-amino position but is also highly dependent on the substitution pattern across the entire quinoline ring system.

Isomer/Substituent PositionGeneral Effect on ActivityExample Compound Class
4-AminoActive against blood-stage malaria parasites.4-Aminoquinolines
8-AminoActive against liver-stage malaria parasites.8-Aminoquinolines
C7-ChloroEssential for high antimalarial activity.4-Aminoquinolines
C8-SubstitutionAbolishes antimalarial activity.4-Aminoquinolines
C5/C7-HalogenTunes antimicrobial/anticancer activity.8-Hydroxyquinolines

Rational Design Principles for Modulating Bioactivity

Rational design strategies are crucial for optimizing the therapeutic potential of the quinoline scaffold. These approaches leverage an understanding of SAR to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. Key principles include pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies, and molecular hybridization.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. nih.govfiveable.me For a series of aminoquinolines, a pharmacophore model would define the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic regions, and their spatial relationships. nih.govnih.gov By designing new this compound analogues that fit this model, researchers can enhance the probability of achieving the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By analyzing how different physicochemical properties (descriptors) correlate with activity, predictive models can be built. nih.govmdpi.com For quinoline derivatives, QSAR models have been developed to predict antimalarial activity, helping to identify which structural modifications—such as adding electron-withdrawing groups or altering lipophilicity—are most likely to enhance potency. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different drug classes into a single molecule. This can lead to compounds with dual modes of action or improved properties to overcome issues like drug resistance. For example, quinoline-hydrazone and quinoline-isatin hybrids have been synthesized to create novel antibacterial agents. mdpi.com Similarly, this compound could be hybridized with other bioactive scaffolds to generate novel compounds with enhanced or unique therapeutic profiles. The introduction of natural antioxidant moieties, such as caffeic or ferulic acids, to an 8-aminoquinoline scaffold is another example of rational design aimed at creating multi-target agents. mdpi.com

These computational and conceptual frameworks provide a powerful toolkit for the targeted modification of this compound, enabling the systematic exploration of its chemical space to develop analogues with superior therapeutic value.

In Vitro Biological Activity Investigations of Quinoline 5 Amine Derivatives

General Pharmacological Potentials of the Quinoline (B57606) Scaffold

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational structure in a multitude of pharmacologically active compounds. orientjchem.orgnih.govnih.gov Its derivatives have been extensively studied and have shown a wide array of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.orgrsc.orgbiointerfaceresearch.comnih.gov The unique structural features of the quinoline scaffold allow for extensive chemical modifications, enabling the synthesis of novel compounds with diverse and potent bioactivities. orientjchem.orgfrontiersin.org

Researchers have demonstrated that the introduction of various functional groups and substituents on the quinoline ring significantly influences the compound's pharmacological activity. orientjchem.orgrsc.org This has led to the development of numerous quinoline-based drugs that have shown promising results in both preclinical and clinical studies, underscoring the importance of this scaffold in drug discovery. orientjchem.orgnih.gov The versatility of the quinoline nucleus makes it a valuable template for the design and synthesis of new therapeutic agents. nih.gov

In Vitro Anti-infective Activities

Quinoline derivatives have a long-standing history as effective anti-infective agents, with research highlighting their efficacy against a wide range of pathogens, including bacteria, fungi, and parasites. nih.govfrontiersin.org

Antimicrobial (Antibacterial, Antifungal) Studies

The antibacterial properties of quinoline derivatives have been well-documented against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, a series of novel quinoline derivatives demonstrated significant in vitro antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. faecalis. biointerfaceresearch.com One particular derivative exhibited superior antibacterial activity against S. aureus compared to the reference drugs chloramphenicol (B1208) and ampicillin. biointerfaceresearch.com Another study reported that a quinolone-coupled hybrid compound exerted potent effects against most of the tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL. nih.gov

Furthermore, certain quinoline-5-sulfonamide (B3425427) derivatives have shown biological activity against multidrug-resistant clinical isolates of methicillin-resistant S. aureus (MRSA). mdpi.com In the realm of antifungal research, some quinoline derivatives have displayed notable activity. For example, specific novel quinoline compounds were found to be potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov

Compound ClassTested OrganismsKey FindingsReference
Quinoline DerivativesE. coli, P. aeruginosa, S. aureus, S. faecalisModerate to high antibacterial activity observed. One derivative showed better activity against S. aureus than chloramphenicol and ampicillin. biointerfaceresearch.com
Quinolone-Coupled HybridsGram-positive and Gram-negative bacteriaPotent effect against most tested strains with MIC values of 0.125–8 μg/mL. nih.gov
Quinoline-5-SulfonamidesMethicillin-resistant S. aureus (MRSA)Demonstrated significant biological activity against multidrug-resistant isolates. mdpi.com
Novel Quinoline DerivativesA. flavus, A. niger, F. oxysporum, C. albicansShowed potential as active antifungal agents. nih.gov

Antimalarial and Antileishmanial Investigations (in vitro models)

The quinoline scaffold is central to many antimalarial drugs. nih.govrsc.org While a study on a series of 3-quinolinediamines and 5-quinolinediamines showed them to be inactive against Plasmodium berghei in mice, one of the 5-quinolinediamines was curative against Plasmodium cynmolgi in rhesus monkeys. nih.gov

In the context of leishmaniasis, a parasitic disease, various quinoline derivatives have shown promise in in vitro models. nih.govmdpi.comfrontiersin.org Novel 3-substituted quinolines demonstrated efficacy against Leishmania chagasi, with some compounds showing a strong antiparasitic effect at low concentrations. nih.gov The substitution on the quinoline ring was found to be crucial for antileishmanial activity. nih.gov Other studies have also reported the in vitro activity of different quinoline derivatives against various Leishmania species, including L. donovani, L. panamensis, and L. braziliensis. mdpi.comnih.gov

Antiviral Properties (in vitro models)

The antiviral potential of quinoline derivatives has been investigated against a variety of viruses. nih.govnih.gov Research has indicated that these compounds can be effective against viruses such as Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV). nih.gov For example, a study on 8-(naphthalen-1-yl)-substituted quinolines identified compounds with inhibitory activity against HIV-1. nih.gov One particular compound showed potential as a lead for the development of new HIV-1 RNase H inhibitors. nih.gov

In Vitro Anticancer and Antiproliferative Activities

Quinoline derivatives have emerged as a significant class of compounds with potent anticancer and antiproliferative activities. rsc.orgnih.govarabjchem.org They have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of cell migration, inhibition of angiogenesis, and modulation of cell cycle arrest. arabjchem.org

The antiproliferative activities of di- and trimeric quinoline derivatives have been demonstrated in human solid cancer cell lines such as MCF-7 and PA 1. nih.gov Furthermore, a novel quinoline compound, 91b1, demonstrated strong anticancer effects in vitro by suppressing cell proliferation. mdpi.com

Compound/DerivativeCancer Cell Line(s)Observed EffectReference
Di- and trimeric quinoline derivativesMCF-7, PA 1In vitro antiproliferative activity nih.gov
Compound 91b1Various cancer cell linesSuppressed cell proliferation mdpi.com
Bis-quinoline derivativesU937, HL60Strong antiproliferative effect mdpi.com

Cell Cycle Modulation and Apoptosis Induction in Cell Lines

A key mechanism through which quinoline derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis (programmed cell death). arabjchem.orgarabjchem.org For instance, the novel quinoline compound 91b1 was found to modulate the cell cycle in cancer cells. mdpi.com

Several studies have highlighted the apoptosis-inducing capabilities of quinoline derivatives. Bis-quinoline compounds were shown to induce apoptosis in U937 leukemia cells, as evidenced by high sub-G1 peaks in cell cycle analysis. mdpi.com This indicates that apoptosis induction is a primary mechanism by which these compounds arrest cell proliferation. mdpi.com Other research has also confirmed that quinoline derivatives can trigger apoptosis in various cancer cell lines, making them promising candidates for further development as anticancer agents. nih.govnih.gov

Enzyme Inhibition Studies (e.g., DNA Gyrase, EGFR)

The quinoline core is a well-established scaffold in the design of enzyme inhibitors, demonstrating activity against a range of critical cellular targets.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. vulcanchem.comtargetmol.com Its inhibition leads to the blockage of bacterial cell growth. targetmol.com The quinolone class of antibiotics, which features a bicyclic core similar to quinoline, famously targets this enzyme. nih.gov Derivatives of the quinoline scaffold have been investigated as potential DNA gyrase inhibitors. vulcanchem.comtargetmol.com For instance, fluoroquinolones act by inhibiting the activities of DNA gyrase and topoisomerase IV, thereby disrupting DNA replication. targetmol.com While specific kinetic data for N-propylquinolin-5-amine is not extensively detailed in the available literature, the broader family of quinoline derivatives has shown promise in this area, representing potential scaffolds for novel antibacterial agents. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a key role in regulating cell growth, proliferation, and differentiation. nih.gov Its overactivity is a hallmark of many cancers, making it a prime target for anticancer drug development. nih.gov The quinazoline (B50416) core, structurally related to quinoline, is a favorable scaffold for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) based on this structure. nih.govnih.gov Research has shown that the 4-anilino-quinazoline moiety is a privileged structure for developing EGFR tyrosine kinase inhibitors (TKIs). nih.gov These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation. While specific inhibitory concentrations for this compound against EGFR are not prominently documented, the established activity of the quinoline and quinazoline scaffolds suggests a potential avenue for investigation.

Target EnzymeCompound ClassInhibitory Activity (IC50)Reference CompoundReference IC50
DNA Gyrase A3-cyanopyridine derivative (3d)1.68 µg/mLCiprofloxacin0.45 µg/mL
EGFR4-anilino-quinazoline derivative (5)1 nMVandetanib11 nM

This table presents data for quinoline-related derivatives to illustrate the potential of the general scaffold.

Other In Vitro Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)

Beyond specific enzyme inhibition, quinoline-5-amine derivatives have been evaluated for broader pharmacological effects, notably as anti-inflammatory and antioxidant agents.

The antioxidant potential of quinoline derivatives has been a significant area of research. Studies on various 5-aminoquinoline (B19350) derivatives have demonstrated notable radical scavenging activity. researchgate.net In one study, new imines of quinolin-5-ylamine derivatives were synthesized and screened for their antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method, with all tested compounds showing some degree of radical scavenging activity. researchgate.net Similarly, a series of 8-amino-quinoline derivatives linked to natural antioxidants like caffeic acid were shown to be effective radical scavengers in the DPPH assay. nih.gov

Quinoline derivatives have also demonstrated anti-inflammatory properties in various in vitro models. mdpi.com The anti-inflammatory effect is often linked to the inhibition of pro-inflammatory mediators. mdpi.comnih.gov For example, the anti-inflammatory activity of compounds is frequently assessed by measuring their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. mdpi.com

AssayCompound TypeResult
DPPH Radical Scavenging5-Aminoquinoline derivativesShowed varying degrees of antioxidant activity. researchgate.net
DPPH Radical Scavenging8-Aminoquinoline-caffeic acid derivativesDemonstrated potent antiradical activity. nih.gov
Nitric Oxide (NO) InhibitionGeneral anti-inflammatory compoundsInhibition of NO production is a key marker of anti-inflammatory activity. mdpi.comnih.gov

This interactive table summarizes the general antioxidant and anti-inflammatory findings for the broader class of aminoquinoline derivatives.

Modulation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov This imbalance can lead to damage of vital macromolecules, including proteins, lipids, and nucleic acids. nih.gov Quinoline derivatives have been investigated for their ability to intervene in these pathways.

One proposed mechanism for the antioxidant activity of quinolines is their ability to chelate metal ions like Fe(II) and Fe(III), which can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. mdpi.com Furthermore, studies on photoreceptor-like cells subjected to hydrogen peroxide-induced oxidative stress showed that treatment with 8-aminoquinoline (B160924) derivatives could significantly reduce intracellular ROS generation, thereby decreasing cell death. nih.gov This cytoprotective effect highlights the potential of the aminoquinoline scaffold to modulate cellular responses to oxidative stress. nih.gov The activation of transcription factors like Nrf2, which regulates the expression of antioxidant proteins, is another key strategy for combating oxidative stress, and represents a potential mechanism for bioactive small molecules. nih.govmdpi.com

Enzyme Inhibition in Inflammation Pathways

The inflammatory response is a complex process mediated by numerous enzymes. Key among these are cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov

Inhibition of COX-1 and COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, which is typically induced during inflammation, while inhibition of the constitutively active COX-1 is linked to side effects. nih.gov Many heterocyclic compounds have been developed as selective COX-2 inhibitors. nih.gov Additionally, studies have shown that some anti-inflammatory agents work by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages. mdpi.comnih.gov Dual inhibition of both COX-2 and 5-LOX is considered an advantageous therapeutic strategy, as it can potentially offer greater efficacy and a better safety profile. bohrium.com While direct inhibitory data on this compound against these specific enzymes is limited, the known anti-inflammatory activity of the broader quinoline class suggests that modulation of these pathways is a plausible mechanism of action. mdpi.com

Mechanistic Studies of In Vitro Interactions (e.g., DNA Binding)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. The planar aromatic structure of the quinoline ring makes it an ideal candidate for DNA interaction, primarily through intercalation. nih.gov

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov This interaction can lead to structural distortions of the DNA, such as unwinding of the helix and an increase in its length, which can interfere with the function of DNA-processing enzymes and ultimately inhibit replication and transcription. Various isoquinoline (B145761) alkaloids, which share a similar aromatic structure, have been shown to bind to DNA primarily through this mechanism. nih.gov

Molecular docking and photocleavage studies have been used to investigate the binding of quinoline-related structures to DNA. mdpi.com These studies can reveal potential binding sites and the types of interactions involved, such as hydrogen bonds with DNA bases. mdpi.com While the specific binding parameters for this compound have not been extensively characterized, the established DNA-binding capacity of the quinoline scaffold suggests that derivatives like it could engage in similar interactions, a property that underpins much of their biological activity. researchgate.net

Computational and Theoretical Chemistry Approaches in N Propylquinolin 5 Amine Research

Quantum Chemical Calculations (DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to determine their properties with high accuracy. rsc.org DFT calculations are instrumental in understanding the fundamental aspects of a molecule's stability, reactivity, and spectroscopic characteristics. rasayanjournal.co.in

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-propylquinolin-5-amine, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G**, are commonly employed for this purpose. nih.govresearchgate.net The optimization process establishes the ground-state energy and provides a clear picture of the molecule's spatial configuration.

Once the geometry is optimized, electronic structure analysis can be performed. This includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical descriptors of a molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in A smaller energy gap generally implies higher reactivity. For related compounds like 5-aminoquinoline (B19350), these calculations have been performed to understand its electronic properties and the influence of the amino group on the quinoline skeleton. nih.gov The introduction of the N-propyl group is expected to subtly modify these electronic properties through inductive effects.

Table 1: Representative Geometric and Electronic Parameters from DFT Calculations for Aminoquinoline Derivatives Note: This table presents typical data for related aminoquinoline structures to illustrate the outputs of DFT calculations. Actual values for this compound would require specific computation.

Parameter Description Typical Calculated Value
Bond Length (C-N) The distance between the Carbon atom of the quinoline ring and the Nitrogen atom of the amine group. ~1.38 Å
Bond Angle (C-N-H) The angle formed by the Carbon, Nitrogen, and Hydrogen atoms of the amine group. ~114°
EHOMO Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. -5.5 to -6.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. -1.0 to -1.5 eV

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | ~4.5 eV |

Computational chemistry provides a virtual laboratory to explore how chemical reactions occur. By mapping the potential energy surface, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. This allows for the detailed elucidation of reaction mechanisms.

For a compound like this compound, DFT calculations can be used to study various reactions, such as aminolysis, where the amine group acts as a nucleophile. chemrxiv.org Computational studies can distinguish between different possible pathways, for instance, a non-catalytic stepwise mechanism involving a hemiaminal intermediate or a concerted mechanism where bond-making and bond-breaking occur simultaneously. chemrxiv.orgresearchgate.net The activation energies for each step and pathway can be calculated, revealing the most likely route for the reaction. researchgate.net This knowledge is fundamental for optimizing reaction conditions in synthetic chemistry and understanding the molecule's metabolic fate in biological systems.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. nih.gov

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed into the protein's binding site, and its various possible conformations and orientations are systematically evaluated. samipubco.com Scoring functions are used to estimate the strength of the interaction for each pose, resulting in a predicted binding affinity, usually expressed in kcal/mol. nih.govsemanticscholar.org A more negative value indicates a stronger, more favorable interaction.

The analysis of the best-docked pose reveals specific molecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Between the amine group of the ligand and polar residues in the protein.

Hydrophobic Interactions: Involving the quinoline ring system and the propyl chain with nonpolar amino acid residues.

Pi-Pi Stacking: Between the aromatic quinoline ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov

These insights are crucial for structure-based drug design, allowing chemists to modify the ligand's structure to enhance binding affinity and selectivity for a specific target.

Table 2: Illustrative Molecular Docking Results for Quinoline Derivatives Against a Protein Target This table is a generalized representation based on published data for various quinoline compounds to demonstrate typical outputs.

Compound Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Quinoline Derivative 1 EGFR Tyrosine Kinase (2RKU) -8.5 LYS745, MET793 Hydrogen Bond, Hydrophobic
Quinoline Derivative 2 Anticancer Peptide CB1a (2IGR) -6.1 TRP12, PHE15 Pi-Pi Stacking, Hydrophobic

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their complex. mdpi.com

An MD simulation typically starts with the best-docked pose from a docking study. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and its trajectory is calculated over a period of nanoseconds to microseconds. samipubco.com The primary output is an analysis of the complex's stability. A key metric is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is indicated by the RMSD value reaching a plateau, signifying that the system has reached equilibrium and the ligand remains securely bound in the active site. researchgate.net MD simulations are vital for validating docking results and confirming that the predicted binding mode is conformationally stable over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. nih.gov

The process involves several steps:

A dataset of compounds with known activities (e.g., inhibitory concentrations) is collected.

For each molecule, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

The model is rigorously validated to ensure its predictive power. researchwithrowan.com

Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound. This predictive capability is highly valuable in the early stages of drug discovery for screening large virtual libraries of compounds and prioritizing which ones to synthesize and test experimentally. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Example Descriptors Description
Constitutional Molecular Weight (MW), Number of H-bond donors/acceptors Describes the basic composition and size of the molecule.
Topological Wiener Index, Kier & Hall Connectivity Indices Encodes information about atomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume Describes the 3D shape and size of the molecule.
Physicochemical LogP (lipophilicity), Molar Refractivity Relates to properties like solubility and membrane permeability.

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Derived from quantum calculations, describes electronic properties. |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for N-Propylquinolin-5-amine Analogues

The therapeutic utility of a core scaffold is directly linked to the accessibility of its derivatives. For this compound, future synthetic research will be crucial for generating libraries of analogues to enable comprehensive structure-activity relationship (SAR) studies. The N-alkylation of primary amines is a fundamental process in organic synthesis that can significantly alter a compound's biological activity and physicochemical properties. nih.gov The development of efficient and versatile synthetic methodologies is paramount.

Emerging strategies that could be applied to diversify the this compound core include:

Advanced N-Alkylation Techniques: Moving beyond traditional methods, novel catalytic systems can offer milder conditions and greater selectivity. For instance, boronic acid-catalyzed reductive alkylation presents a one-pot method for synthesizing N-alkyl tetrahydroquinolines directly from quinolines and aldehydes, a process that could be adapted for the 5-aminoquinoline (B19350) series. acs.org

Transition-Metal-Catalyzed Cross-Coupling: Techniques like Buchwald-Hartwig amination could be employed to synthesize the core 5-aminoquinoline structure with various N-substituents, providing a modular approach to analogue synthesis.

Multi-component Reactions (MCRs): MCRs, such as the A³ coupling reaction to form propargylamines, can serve as powerful tools for rapidly building molecular complexity. researchgate.net These intermediates can then be cyclized to form a variety of quinoline-based heterocycles.

Photocatalysis and Electrochemistry: These modern synthetic tools offer unique reactivity pathways, often under mild conditions, to functionalize the quinoline (B57606) ring or modify the N-propyl side chain in ways that are difficult to achieve with traditional thermal methods. mdpi.com

These advanced synthetic approaches will enable the creation of analogues with modifications at three key positions: the N-alkyl chain (varying length, branching, or introducing cyclic moieties), the amino group (secondary functionalization), and the quinoline core itself (introducing substituents at various positions).

Table 1: Comparison of Potential Synthetic Strategies for Analogue Generation
Synthetic StrategyKey FeaturesPotential Application for this compound Analogues
Catalytic Reductive AminationUses aldehydes/ketones and a reducing agent; often catalyzed by metals like Ni or B. acs.orgmdpi.comGeneration of a diverse library by varying the carbonyl compound to modify the N-alkyl chain.
Transition-Metal-Free Annulation[4+2] annulation of anthranils and enaminones under mild, acid-catalyzed conditions. mdpi.comEfficient construction of polysubstituted quinoline cores prior to amination and alkylation.
C-H Bond ActivationDirect functionalization of the quinoline ring, avoiding pre-functionalized starting materials. mdpi.comIntroduction of substituents (e.g., aryl, alkyl groups) onto the carbocyclic ring of the scaffold.
Flow Chemistry SynthesisContinuous processing allows for rapid optimization, improved safety, and scalability. mdpi.comLarge-scale production of lead compounds and their key intermediates.

Exploration of New Biological Targets and Mechanisms

The quinoline nucleus is associated with an exceptionally broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. jddtonline.infonih.govresearchgate.net A primary future direction for this compound is to screen it and its newly synthesized analogues against a wide range of established and emerging biological targets.

Potential therapeutic areas and targets for exploration include:

Oncology: Quinoline derivatives have been shown to interfere with DNA and DNA-interacting proteins like topoisomerases and G-quadruplexes. nih.gov Others act as kinase inhibitors. Future work could involve screening this compound analogues against panels of cancer cell lines and specific molecular targets such as c-Met kinase or DNA gyrase. researchgate.netnih.gov

Infectious Diseases: The quinoline scaffold is famous for its role in antimalarial drugs like chloroquine (B1663885). biointerfaceresearch.com Analogues could be tested against various parasites (e.g., Plasmodium, Leishmania, Trypanosoma), bacteria (including drug-resistant strains), and viruses. ingentaconnect.comnih.gov The rise of novel viral threats necessitates the screening of diverse chemical libraries, and quinoline derivatives are recognized as potential candidates. helsinki.fi

Neurodegenerative Diseases: Certain quinoline-based compounds are being investigated for their potential in treating conditions like Alzheimer's disease, partly through their ability to interact with targets such as NMDA receptors. nih.govmdpi.com

Phospholipid Metabolism: Some related heterocyclic scaffolds, such as thieno[2,3-b]pyridines, have shown potent anti-proliferative activity by interfering with phospholipid metabolism via inhibition of enzymes like PI-PLC. mdpi.com Given the structural similarities, this presents a novel mechanistic avenue to explore for 5-aminoquinoline derivatives.

Table 2: Potential Biological Targets for Quinoline-Based Scaffolds
Therapeutic AreaPotential Biological TargetRationale for Screening
OncologyDNA Topoisomerases, Protein Kinases (e.g., c-Met)Established anticancer activity of quinoline compounds acting via DNA interaction and enzyme inhibition. nih.gov
Infectious Disease (Bacterial)DNA Gyrase, Dihydrofolate ReductaseKnown targets for quinolone antibiotics and other antimicrobial quinoline derivatives. researchgate.netnih.gov
Infectious Disease (Viral)Viral Proteases, PolymerasesBroad antiviral potential of the quinoline scaffold against various viruses. jddtonline.info
Infectious Disease (Parasitic)Heme Polymerization, Parasitic EnzymesHistorical success of 4-aminoquinolines (e.g., chloroquine) in malaria treatment. ingentaconnect.com
Inflammation & ImmunologyCyclooxygenase (COX), Cytokine PathwaysDemonstrated anti-inflammatory properties of various functionalized quinolines. biointerfaceresearch.com

Integration of Advanced Computational Methodologies

Modern drug discovery is heavily reliant on computational chemistry to accelerate the design and optimization of new therapeutic agents. dergipark.org.tr For this compound and its future analogues, in silico methods will be indispensable for rational drug design, reducing the time and cost associated with experimental screening.

Key computational approaches to be integrated include:

Molecular Docking and Virtual Screening: These techniques can predict the binding affinity and orientation of thousands of virtual analogues against the three-dimensional structures of biological targets. This allows for the prioritization of compounds for synthesis and biological testing. nih.govajchem-a.com

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can elucidate the electronic properties, reactivity, and molecular geometry of novel compounds, providing fundamental insights that aid in understanding their interactions with biological systems. ajchem-a.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of binding stability and identifying key interactions that are crucial for biological activity.

ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Elimination, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. dergipark.org.tr Computational models can forecast properties like solubility, bioavailability, and potential toxicity, guiding the design of analogues with more favorable drug-like characteristics.

Table 3: Role of Computational Methods in the Drug Discovery Pipeline
Discovery StageComputational MethodObjective
Hit IdentificationVirtual Screening / Molecular DockingIdentify initial hits from a virtual library of this compound analogues against a specific target. nih.gov
Hit-to-Lead OptimizationDFT / QM CalculationsUnderstand electronic properties to guide rational structural modifications for improved potency. nih.gov
Lead OptimizationMolecular Dynamics (MD) SimulationsConfirm binding stability and mode of interaction with the biological target.
Preclinical DevelopmentADMET & Pharmacokinetic ModelingPredict drug-likeness and potential liabilities to prioritize candidates for in vivo testing. dergipark.org.tr

Strategic Development within Quinoline Chemical Space for Therapeutic Advancement

The quinoline scaffold offers a versatile platform for therapeutic innovation. scispace.com Strategic development of this compound will involve leveraging the broader knowledge of the quinoline chemical space to design next-generation therapeutics.

Future strategies should focus on:

Molecular Hybridization: This approach involves covalently linking the this compound scaffold with another known pharmacophore to create a hybrid molecule. This can lead to compounds with dual modes of action, potentially overcoming drug resistance or improving efficacy. frontiersin.org For example, creating hybrids with chalcone (B49325) or 1,3,4-oxadiazole (B1194373) moieties could yield novel anticancer agents. biointerfaceresearch.comnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure and evaluating the corresponding changes in biological activity, researchers can build a detailed SAR model. This model is essential for understanding which structural features are critical for potency and selectivity, guiding the design of more effective and safer drugs. frontiersin.org

Isosteric Replacement: Replacing certain functional groups or fragments of the molecule with others that have similar steric and electronic properties (isosteres) can fine-tune the compound's pharmacological profile. For example, replacing the propyl group with other alkyl chains or bioisosteres could modulate lipophilicity and target engagement.

Exploring Diverse Substitution Patterns: The quinoline ring has multiple positions available for substitution. While this article focuses on a 5-amino derivative, exploring other substitution patterns (e.g., at the 2, 4, or 8 positions) based on the N-propyl-5-amine template could unlock entirely new biological activities. biointerfaceresearch.com

By pursuing these integrated research directions—spanning innovative synthesis, broad biological screening, computational design, and strategic chemical space exploration—the latent therapeutic potential of this compound and its derivatives can be systematically uncovered and developed.

Q & A

Q. What are the common synthetic routes for N-propylquinolin-5-amine, and how are yields optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives can undergo alkylation with propylamine under reflux conditions. Key steps include:
  • Quinoline activation : Halogenation at the 5-position using reagents like PCl₃ or SOCl₂.
  • Propylamine coupling : Reaction with n-propylamine in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Purification : Column chromatography or recrystallization.
    Yields (60–85%) depend on reaction time, catalyst (e.g., Pd for coupling), and solvent choice. For analogs, yields of 82% have been reported for similar quinazoline derivatives under optimized conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^1H NMR confirms propyl chain integration (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic proton environments (δ 7.5–8.5 ppm for quinoline).
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 215.1 for C₁₂H₁₄N₂).
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for analogs) .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve regioselectivity in this compound synthesis?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents. DMF enhances reactivity but may require lower temperatures to avoid byproducts.
  • Catalyst selection : Pd-based catalysts improve coupling efficiency, while Lewis acids (e.g., AlCl₃) aid in halogenation steps.
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify optimal termination points. For analogs, yields increased from 70% to 85% using Pd(OAc)₂ .

Q. How should researchers address contradictory data in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Purity variations : Validate compound purity (>98% via HPLC) and exclude contaminants (e.g., residual solvents) that may skew bioassays .
  • Assay conditions : Compare MIC (minimum inhibitory concentration) values across standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structural analogs : Fluorinated derivatives (e.g., 6-fluoroquinolin-5-amine) show enhanced activity due to electronegativity effects, which may explain disparities .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • QSAR modeling : Use software like Schrodinger’s QikProp to predict logP (lipophilicity), solubility, and blood-brain barrier penetration.
  • Docking studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina. For quinoline analogs, docking scores correlate with observed IC₅₀ values in enzyme inhibition assays .

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